molecular formula C15H19N3O2S B13960171 3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13960171
M. Wt: 305.4 g/mol
InChI Key: LDQPHESVKQNCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidine ring, a cyano group attached to a pyridine ring, and a tert-butyl ester functional group. Its molecular formula is C16H21N3O2S, and it has a molecular weight of 319.42 g/mol .

Preparation Methods

The synthesis of 3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated reactors and continuous flow systems for large-scale synthesis.

Chemical Reactions Analysis

3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyridine ring, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester include:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of notable interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring, a cyano group, and a tert-butyl ester functional group. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3O2S, with a molecular weight of approximately 319.42 g/mol. The presence of the cyano group and pyridine ring enhances its potential for hydrogen bonding and π-π stacking interactions, which are critical for binding affinity and specificity in biological systems.

Preliminary studies indicate that this compound may interact with various enzymes and receptors, modulating their activities. The compound's structural components facilitate specific interactions that can be investigated using techniques such as molecular docking simulations and surface plasmon resonance.

Target Interactions

Research has shown that this compound may exhibit activity against several biological targets. For instance:

  • Enzymatic Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
  • Receptor Binding : The compound may bind to certain receptors, influencing signaling pathways relevant to various physiological processes.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values lower than reference drugs like doxorubicin .
  • Anticonvulsant Properties : Analogues of this compound have been tested for anticonvulsant activity, revealing promising results in animal models. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyridine ring enhance anticonvulsant efficacy .

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl esterC15H19N3O2SContains an amino group instead of a sulfanyl group
(S)-3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl esterC15H19N3O2SEnantiomeric form with similar properties
4-(4-Cyano-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl esterC15H19N3O2SFeatures a piperidine ring instead of pyrrolidine

This table highlights the diversity among related compounds and underscores how modifications can influence biological activity.

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 3-(4-cyanopyridin-2-yl)sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19N3O2S/c1-15(2,3)20-14(19)18-7-5-12(10-18)21-13-8-11(9-16)4-6-17-13/h4,6,8,12H,5,7,10H2,1-3H3

InChI Key

LDQPHESVKQNCKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=CC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.